molecular formula C21H22N2O3 B7716996 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide

Cat. No. B7716996
M. Wt: 350.4 g/mol
InChI Key: VYDKTMFWHCOTAA-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide, also known as HMQP, is a chemical compound that has gained significant attention in the scientific research community. HMQP is a quinoline derivative that has been synthesized for its potential applications in various biomedical fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide is not fully understood. However, it is believed that this compound binds to metal ions and forms a complex that can interact with biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the biochemical and physiological properties of the biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can interact with proteins and alter their structure and function. This compound has also been shown to have antioxidant properties and can scavenge free radicals. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also highly selective for metal ions, which makes it an ideal fluorescent probe for the detection of metal ions in biological samples. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide. One direction is to further investigate the mechanism of action of this compound and its interactions with biomolecules. Another direction is to explore the potential therapeutic applications of this compound. This compound has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Finally, future studies could focus on optimizing the synthesis method of this compound and developing new derivatives with improved properties.
In conclusion, this compound is a promising compound that has potential applications in various biomedical fields. Its ability to selectively bind to metal ions and emit a strong fluorescent signal makes it an ideal fluorescent probe for the detection of metal ions in biological samples. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide involves a multi-step process that starts with the reaction of 8-methylquinoline-2-carbaldehyde with 4-methoxybenzylamine to form the intermediate product. The intermediate product is then reacted with propionic anhydride to form the final product, this compound. The synthesis method of this compound is a relatively simple process and has been optimized for large-scale production.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide has been studied extensively for its potential applications in various biomedical fields. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper(II) and zinc(II) and emit a strong fluorescent signal. This property of this compound has been utilized for the detection of metal ions in biological samples and environmental samples.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-19(24)23(17-8-10-18(26-3)11-9-17)13-16-12-15-7-5-6-14(2)20(15)22-21(16)25/h5-12H,4,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDKTMFWHCOTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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